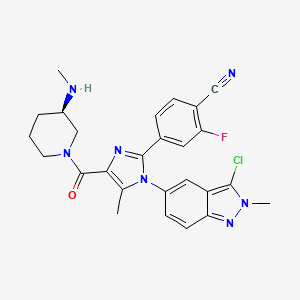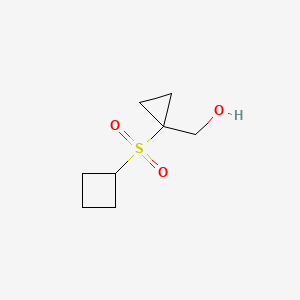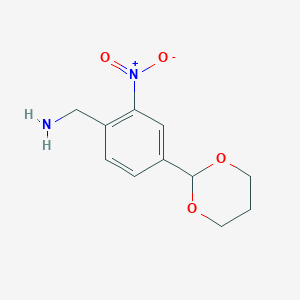
5-(4-(Hydroxymethyl)phenyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Hydroxymethyl)phenyl)picolinonitrile is an organic compound with the molecular formula C13H10N2O It is characterized by the presence of a picolinonitrile core substituted with a hydroxymethyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Hydroxymethyl)phenyl)picolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol and picolinonitrile.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromobenzyl alcohol with picolinonitrile in the presence of a palladium catalyst and a base. This reaction forms the carbon-carbon bond between the phenyl and picolinonitrile moieties.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(4-(Hydroxymethyl)phenyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the hydroxymethyl group can yield 5-(4-carboxyphenyl)picolinonitrile or 5-(4-formylphenyl)picolinonitrile.
Reduction: Reduction of the nitrile group can produce 5-(4-(hydroxymethyl)phenyl)picolinamide or 5-(4-(hydroxymethyl)phenyl)picolinamine.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl ring, depending on the reagents used.
科学的研究の応用
5-(4-(Hydroxymethyl)phenyl)picolinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new drugs or as a probe in biochemical studies.
Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials, such as polymers or organic semiconductors.
作用機序
The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)picolinonitrile depends on its specific application
Molecular Targets: The hydroxymethyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties.
Pathways: The compound can participate in pathways involving nucleophilic or electrophilic reactions, depending on the functional groups present and the reaction conditions.
類似化合物との比較
Similar Compounds
5-(4-Methylphenyl)picolinonitrile: Similar structure but with a methyl group instead of a hydroxymethyl group.
5-(4-Hydroxyphenyl)picolinonitrile: Similar structure but with a hydroxy group instead of a hydroxymethyl group.
5-(4-Methoxyphenyl)picolinonitrile: Similar structure but with a methoxy group instead of a hydroxymethyl group.
Uniqueness
5-(4-(Hydroxymethyl)phenyl)picolinonitrile is unique due to the presence of the hydroxymethyl group, which can undergo further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
特性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
5-[4-(hydroxymethyl)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-7-13-6-5-12(8-15-13)11-3-1-10(9-16)2-4-11/h1-6,8,16H,9H2 |
InChIキー |
UBTSFPGSLFPEFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO)C2=CN=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(R)-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B15226993.png)



![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)


